molecular formula C11H4F21NO2 B12986295 Ammonium perfluoroundecanoate CAS No. 4234-23-5

Ammonium perfluoroundecanoate

Cat. No.: B12986295
CAS No.: 4234-23-5
M. Wt: 581.12 g/mol
InChI Key: SPNFQXXYDXWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium perfluoroundecanoate (CAS No. 4234-23-5) is a per- and polyfluoroalkyl substance (PFAS) characterized by an 11-carbon fluorinated chain terminated by a carboxylic acid group and an ammonium counterion. It is used in industrial applications such as surfactants, emulsifiers, and coatings due to its stability and resistance to degradation.

Properties

CAS No.

4234-23-5

Molecular Formula

C11H4F21NO2

Molecular Weight

581.12 g/mol

IUPAC Name

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoate

InChI

InChI=1S/C11HF21O2.H3N/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32;/h(H,33,34);1H3

InChI Key

SPNFQXXYDXWCJV-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium perfluoroundecanoate can be synthesized through the reaction of perfluoroundecanoic acid with ammonium hydroxide. The reaction typically involves dissolving perfluoroundecanoic acid in a suitable solvent, such as methanol, and then adding ammonium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Ammonium perfluoroundecanoate primarily undergoes substitution reactions due to the presence of the perfluorinated carbon chain. These reactions often involve the replacement of the ammonium ion with other cations or functional groups .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to facilitate the substitution process .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reacting this compound with a strong acid may result in the formation of perfluoroundecanoic acid .

Comparison with Similar Compounds

Physicochemical Properties and Environmental Behavior

Chain Length and Persistence :

  • Ammonium perfluoroundecanoate (C11) has a longer fluorinated chain than shorter-chain PFAS like ammonium perfluorooctanoate (APFO, C8) and ammonium perfluorononanoate (PFNA, C9). For example, perfluoroundecanoate (PFUnA) demonstrated a trophic magnification factor (TMF) of 3.1 in Arctic marine food webs, indicating significant biomagnification .
  • Transplacental Transfer: PFUnA shows a transplacental transfer ratio of 0.36 (median), lower than perfluorooctane sulfonamide (FOSA, 1.21) but comparable to perfluorodecanoate (PFDA, 0.36), suggesting chain length influences placental permeability .
Table 1: Key Properties of Selected PFAS
Compound Chain Length TMF Transplacental Transfer Ratio PPARα Agonism (Human)
Ammonium perfluorooctanoate (APFO) C8 N/A 0.41–0.95 (PFOA)* Moderate (~2-fold)
Ammonium perfluorononanoate (PFNA) C9 N/A N/A Strong (5-fold)
This compound (PFUnA) C11 3.1 0.36 Weak (<10% reduction)
Ammonium perfluorododecanoate (PFDoA) C12 N/A N/A Weak (basal activity suppression)

*Data for perfluorooctanoic acid (PFOA), structurally similar to APFO .

Toxicological Profiles

  • In Vivo Toxicity: APFO (C8) caused hepatotoxicity and developmental effects in rats at 0.1–30 mg/kg doses . Replacement compounds like ammonium 4,8-dioxa-3H-perfluorononanoate (C9 with ether linkage) demonstrated reduced toxicity and bioaccumulation compared to APFO .
  • PPARα Activation :

    • Shorter-chain PFAS (e.g., PFOA, PFNA) strongly activate human PPARα receptors (~2–5-fold), linked to metabolic disruption. In contrast, C10–C14 PFAS, including PFUnA, suppressed basal PPARα activity in vitro .

Regulatory and Epidemiological Insights

  • Regulatory Status: The European Chemicals Agency (ECHA) classifies C9–C14 PFAS, including PFNA and PFDA, as substances of very high concern (SVHCs) due to persistence and toxicity.
  • Human Health Data :
    • Prenatal exposure to PFUnA correlated with a 8% lower risk of externalizing behavioral problems in children (IRR: 0.92), contrasting with positive associations for BPA and MnBP .

Environmental Presence and Detection

  • PFUnA was detected in 95% of maternal-newborn paired serum samples, with imputed concentrations in 5% of cases, highlighting its environmental ubiquity .
  • Suspect screening identified methyl perfluoroundecanoate in maternal blood, underscoring the need for advanced analytical methods to track PFUnA derivatives .

Q & A

Q. What validated analytical methods are recommended for detecting APFO in environmental and biological matrices?

APFO is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for per- and polyfluoroalkyl substances (PFAS). Key considerations include:

  • Sample preparation : Solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate APFO from complex matrices .
  • Detection limits : Reporting levels as low as 1.9 ng/L in water samples, though matrix effects (e.g., organic matter) may require isotope dilution for accuracy .
  • Quality control : Use of internal standards (e.g., 13C^{13}C-labeled APFO) to correct for recovery variations .
Method Matrix LOD (ng/L) Reference
LC-MS/MSWater1.9
LC-MS/MSSerum0.5

Q. What are the primary mechanisms of APFO toxicity in mammalian systems?

APFO disrupts lipid metabolism and endocrine function via:

  • Peroxisome proliferation : Activation of PPARα receptors, leading to hepatomegaly and altered fatty acid oxidation .
  • Thyroid hormone interference : Competitive binding to transthyretin, reducing serum total T4 and free T4 levels in epidemiological studies .
  • Calcium dysregulation : Fluoride ion release from APFO degradation products inhibits calcium ATPase, causing hypocalcemia in acute exposures .

Q. How does APFO’s environmental persistence compare to other PFAS?

APFO has a half-life >5 years in water due to its fully fluorinated carbon chain (C11), which resists microbial and photolytic degradation. Sediment adsorption rates vary with organic carbon content (Koc = 103^3–104^4 L/kg), making it less mobile than shorter-chain PFAS (e.g., PFOA) but prone to bioaccumulation in aquatic organisms .

Advanced Research Questions

Q. What experimental designs are effective for studying APFO degradation in contaminated ecosystems?

  • Enzymatic degradation : Laccase-mediated oxidative humification (e.g., using Trametes versicolor) achieves 60–80% APFO removal under optimized pH (4.5–5.5) and redox conditions .
  • Advanced oxidation processes (AOPs) : UV/persulfate systems generate sulfate radicals (SO4SO_4^{•-}) that cleave C-F bonds, but require co-solvents (e.g., methanol) to enhance reaction kinetics .
  • Field trials : Monitor degradation byproducts (e.g., perfluoroundecanoic acid) using non-targeted LC-HRMS to assess ecosystem risks .

Q. How can contradictory data on APFO’s epidemiological impacts be reconciled?

Discrepancies in human studies (e.g., thyroid effects vs. null findings) arise from:

  • Exposure misclassification : Variability in occupational vs. environmental APFO levels .
  • Cohort heterogeneity : Genetic polymorphisms in PPARα pathways may modulate susceptibility .
  • Co-exposures : Synergistic effects with other PFAS (e.g., PFOS, PFNA) in multi-pollutant models . Recommendation: Apply principal component analysis (PCA) to disentangle mixed PFAS exposures in epidemiological datasets .

Q. What in vitro models best replicate APFO’s hepatotoxic effects?

  • 3D hepatocyte spheroids : Mimic in vivo metabolic zonation and show dose-dependent steatosis at APFO concentrations ≥10 μM .
  • Co-culture systems : Hepatocytes + Kupffer cells reveal APFO-induced inflammation via TNF-α upregulation .
  • Omics integration : Transcriptomic profiling identifies APFO-driven dysregulation of CYP4A and ACOX1 genes .

Methodological Challenges and Solutions

Q. How to address matrix interference in APFO quantification during large-scale environmental monitoring?

  • Dilute-and-shoot vs. SPE : SPE reduces matrix effects but increases processing time; dilute-and-shoot is viable for low-organic matrices (e.g., groundwater) .
  • QA/QC protocols : Spike recovery tests (85–115%) and interlaboratory comparisons ensure data reproducibility .

Q. What strategies improve APFO removal efficiency in drinking water treatment plants?

  • Anion-exchange resins : Select for long-chain PFAS but require frequent regeneration with methanol/NaCl solutions .
  • Nanofiltration : Achieves >90% rejection at pH >8, where APFO exists as a charged species .

Data Gaps and Future Research Directions

Understudied endpoints in APFO toxicology :

  • Immunotoxicity : Role in vaccine response attenuation (e.g., reduced antibody titers) .
  • Transgenerational effects : Epigenetic modifications via placental transfer in rodent models .

Standardizing degradation studies :

  • Develop reference materials for APFO and its transformation products (e.g., NIST SRM 8445) .
  • Harmonize reporting metrics (e.g., half-lives, byproduct yields) across lab- and field-scale studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.